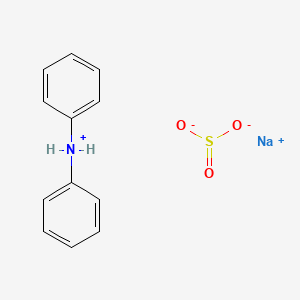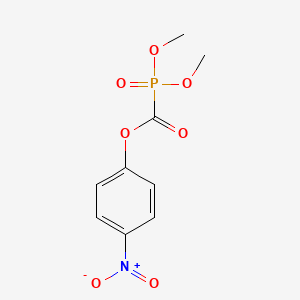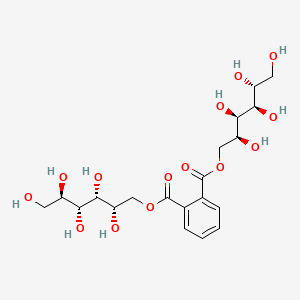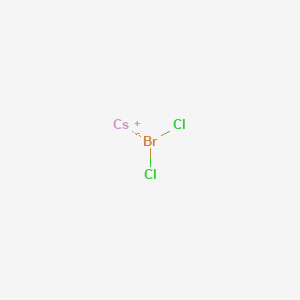
Diphenylammonium sodium sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylammonium sodium sulphite is a chemical compound with the molecular formula C12H12NNaO3S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diphenylammonium cation and a sodium sulphite anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenylammonium sodium sulphite can be synthesized through the reaction of diphenylamine with sodium sulphite under controlled conditions. The reaction typically involves the use of an aqueous medium and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NH}\text{C}_6\text{H}_5 + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_5\text{NH}_2\text{C}_6\text{H}_5\text{SO}_3\text{Na} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylammonium sodium sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form simpler sulphite compounds.
Substitution: The compound can participate in substitution reactions where the sulphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the sulphite group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a wide range of derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Diphenylammonium sodium sulphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in various industrial processes, including the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diphenylammonium sodium sulphite involves its interaction with molecular targets through its sulphite group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylammonium triflate: Similar in structure but contains a triflate group instead of a sulphite group.
Sodium diphenylamine sulfonate: Contains a sulfonate group instead of a sulphite group.
Uniqueness
Diphenylammonium sodium sulphite is unique due to its specific combination of a diphenylammonium cation and a sodium sulphite anion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
37625-49-3 |
|---|---|
Molekularformel |
C12H12NNaO3S |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
sodium;diphenylazanium;sulfite |
InChI |
InChI=1S/C12H11N.Na.H2O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;1-4(2)3/h1-10,13H;;(H2,1,2,3)/q;+1;/p-1 |
InChI-Schlüssel |
IPVOGZPLQLHPIG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.[O-]S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)






